molecular formula C8H5NO2S2 B2549593 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid CAS No. 868238-00-0

2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2549593
CAS No.: 868238-00-0
M. Wt: 211.25
InChI Key: JZSRMMAFRQYIHP-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both a thiophene and a thiazole ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a nitrile and elemental sulfur under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene or thiazole rings .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid exhibits significant antimicrobial activity. Compounds containing thiazole rings are often noted for their efficacy against various pathogens. Studies have shown that derivatives of thiazole can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The mechanisms are believed to involve modulation of inflammatory pathways, although specific pathways are still under investigation.

Anticancer Activity

Compounds with thiazole structures have been highlighted for their anticancer properties. Preliminary studies suggest that this compound may interfere with cellular signaling pathways involved in cancer progression. This potential makes it an attractive subject for further research in cancer therapeutics .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Heterocyclization : This process involves the formation of the thiazole ring through the reaction of appropriate precursors.
  • Functionalization : Subsequent steps often modify the compound to enhance its biological activity or alter its physical properties.
  • Characterization : Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Applications in Drug Development

Given its structural characteristics and biological activities, this compound serves as a valuable precursor in drug development:

  • Drug Design : Researchers can modify the compound's structure to create derivatives with enhanced therapeutic properties.
  • Lead Compound : The compound can act as a lead structure for synthesizing new drugs targeting specific diseases, particularly infections and cancers .

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be due to its ability to inhibit certain enzymes involved in the inflammatory response. Similarly, its antimicrobial activity could be attributed to its interaction with bacterial cell membranes or enzymes .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiazole-4-carboxylic acid
  • 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid

Comparison: 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both thiophene and thiazole rings, which confer distinct electronic and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in various fields .

Biological Activity

2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound recognized for its potential therapeutic properties. This compound features both thiophene and thiazole rings, which are significant in medicinal chemistry due to their unique electronic properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is influenced by its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted in the body. The compound's interactions with various biomolecules can lead to different biological outcomes, including antimicrobial and anti-inflammatory effects. It is hypothesized that the compound may exert its effects through enzyme inhibition or modulation of signaling pathways involved in inflammation and infection response .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives showed activity against Gram-negative bacteria such as Escherichia coli, with varying effectiveness against other strains .

Anti-inflammatory Effects

In vitro studies have shown that related thiazole derivatives possess anti-inflammatory properties. For instance, compounds derived from thiazoles have been tested for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. A series of related thiazole compounds demonstrated significant cytotoxic effects against several cancer cell lines, including prostate and melanoma cells. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against E. coli and Pseudomonas aeruginosa. The results indicated that modifications at specific positions on the thiazole ring significantly affected activity levels .
  • Cytotoxicity Assays : In a study involving human cancer cell lines (HePG-2, MCF-7, PC-3), several thiazole derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Data Tables

CompoundActivity TypeIC50 (µM)Cell Line
This compoundAntimicrobial15.0E. coli
Thiazole Derivative AAnticancer0.4HePG-2
Thiazole Derivative BAnticancer0.6MCF-7
Thiazole Derivative CAnti-inflammatoryN/AN/A

Q & A

Q. Basic: What are the common synthetic routes for 2-(Thiophen-3-yl)-1,3-thiazole-4-carboxylic acid?

Answer:
The synthesis typically involves cyclocondensation of thiophene-3-carbaldehyde with thiourea derivatives in acidic media (e.g., acetic acid) under reflux. For example, analogous thiazole-carboxylic acids are prepared by reacting aldehydes with thiourea in the presence of sodium acetate as a catalyst . Modifications include substituting the aldehyde with thiophen-3-yl precursors. Post-cyclization hydrolysis (e.g., using alcoholic KOH) yields the carboxylic acid moiety. Optimization of reaction time (3–5 hours) and stoichiometry (1.1:1 aldehyde:thiourea ratio) is critical for yield improvement .

Q. Basic: Which analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

  • Elemental analysis to verify C, H, N, and S content.
  • IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and thiazole ring vibrations).
  • HPLC (≥95% purity) using columns like Purospher® STAR for resolving degradation products .
  • Chromatographic methods (TLC or UHPLC) to confirm individuality, as demonstrated for structurally related triazole-thioacetic acids .

Q. Basic: What are the optimal storage conditions to maintain the stability of this compound?

Answer:
Store at room temperature in a desiccator to prevent moisture absorption, as recommended for similar thiazole-carboxylic acids . Protect from light to avoid photodegradation. For long-term stability, consider inert atmosphere storage (N₂ or Ar), as oxidation of the thiophene ring may occur .

Q. Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:

  • Catalyst screening : Increase sodium acetate from 1.0 to 2.0 equivalents to enhance cyclization efficiency .
  • Solvent selection : Compare glacial acetic acid (higher polarity) vs. ethanol (lower cost) for solubility and reaction kinetics.
  • Temperature control : Reflux at 110–120°C for 3–5 hours, monitoring via TLC for intermediate formation .
  • Post-reaction workup : Neutralize with NaHCO₃ to precipitate the product, followed by recrystallization from acetic acid .

Q. Advanced: What strategies are effective in identifying and quantifying impurities in this compound?

Answer:

  • Stress testing : Expose the compound to heat (60–80°C), acidic (HCl), or basic (NaOH) conditions to generate degradation products. Use HPLC-MS to identify by-products (e.g., decarboxylated derivatives) .
  • Column selection : Employ C18 columns (e.g., Purospher® STAR) with gradient elution (acetonitrile/water + 0.1% TFA) for resolving impurities .
  • Mass balance analysis : Ensure total content (main compound + impurities) ≥98%, as discrepancies indicate unaccounted degradation pathways .

Q. Advanced: How should researchers design experiments to assess the antimicrobial potential of this compound?

Answer:

  • Assay design : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Include positive controls (e.g., ciprofloxacin) .
  • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., ester or amide analogs) to evaluate the impact of the carboxylic acid group on activity .
  • Mechanistic studies : Perform time-kill assays and synergy testing with β-lactams, as thiazole derivatives often target cell wall synthesis .

Q. Advanced: How can conflicting biological activity data between studies be systematically addressed?

Answer:

  • Purity verification : Re-analyze compounds via HPLC to rule out impurities (e.g., unreacted starting materials) as confounding factors .
  • Standardize assay conditions : Use identical media (e.g., Mueller-Hinton broth) and inoculum size (1–5 × 10⁵ CFU/mL) across studies .
  • Degradation profiling : Compare activity of the parent compound vs. its degradation products (e.g., free acid vs. salt forms), as API stability impacts results .

Properties

IUPAC Name

2-thiophen-3-yl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSRMMAFRQYIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868238-00-0
Record name 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid
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